Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-
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Overview
Description
Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group attached to a 3-methoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- typically involves the reaction of 3-methoxyphenyl ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-methoxyphenyl ethylamine} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[(1R)-1-(3-ethoxyphenyl)ethyl]-
- Acetamide, N-[(1R)-1-(3-hydroxyphenyl)ethyl]-
- Acetamide, N-[(1R)-1-(3-chlorophenyl)ethyl]-
Uniqueness
Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
349537-63-9 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[(1R)-1-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)13)10-5-4-6-11(7-10)14-3/h4-8H,1-3H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
PGEXFJQCLCVISC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NC(=O)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C |
Origin of Product |
United States |
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